molecular formula C8H12ClN3O3 B13780354 (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride CAS No. 69782-14-5

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride

Cat. No.: B13780354
CAS No.: 69782-14-5
M. Wt: 233.65 g/mol
InChI Key: VVHCBDPECUGWEI-UHFFFAOYSA-N
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Description

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is a hydrazine derivative featuring a p-nitrophenoxyethyl group. Hydrazine derivatives are widely used as intermediates in heterocycle formation, such as pyrazoles and triazoles, due to their nucleophilic hydrazine moiety .

Properties

CAS No.

69782-14-5

Molecular Formula

C8H12ClN3O3

Molecular Weight

233.65 g/mol

IUPAC Name

[2-(4-nitrophenoxy)ethylamino]azanium;chloride

InChI

InChI=1S/C8H11N3O3.ClH/c9-10-5-6-14-8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H

InChI Key

VVHCBDPECUGWEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCN[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

The preparation of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride generally involves the following key synthetic steps:

Two main synthetic routes are reported in literature and patents:

  • A multi-step synthesis starting from β-phenylethylamine derivatives involving acyl protection, nitration, and acid-catalyzed deprotection to yield p-nitrophenyl ethylamine hydrochloride, which can be further converted to the hydrazine derivative.
  • Direct preparation of p-nitrophenyl hydrazine hydrochloride from p-nitrochlorobenzene and ketazine, followed by hydrazine substitution.

Detailed Preparation Methodologies

Preparation via Acyl Protection, Nitration, and Deprotection (Patent CN107759477A)

This method, primarily for p-nitrophenyl ethylamine hydrochloride (a close precursor), involves three main steps:

Step A: Amido Protection
  • Starting material: β-phenylethylamine.
  • Reacted with acylating agents such as acetic anhydride, propionyl chloride, or pivaloyl chloride in dichloroethane solvent.
  • Reaction temperature: 50–95 °C.
  • Product: N-protected β-phenylethylamine intermediate.
Step B: Nitration Reaction
  • The intermediate is added dropwise into concentrated sulfuric acid at room temperature.
  • Slowly add concentrated nitric acid (65–85%) under stirring.
  • After reaction completion, add crushed ice and adjust pH to 7–8 with alkaline solution (ammonia or potassium hydroxide).
  • Filter and recrystallize to obtain the nitrated intermediate (4-nitro-N-protected β-phenylethylamine).
Step C: Deprotection and Hydrochloride Salt Formation
  • Dissolve the nitrated intermediate in alcohol (methanol, ethanol, or isopropanol).
  • Adjust pH to acidic (pH 1–3) using hydrochloric acid (1–5 mol/L).
  • Heat under reflux (40–100 °C) for 5–20 hours.
  • Cool to room temperature to precipitate the hydrazine hydrochloride salt.
  • Filter, wash, and recrystallize to obtain pure p-nitrophenyl ethylamine hydrochloride with purity >99%.

Yields:

  • Protection step: ~70–80%
  • Nitration step: ~70–82%
  • Deprotection step: ~80–85%

Reaction conditions summary:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Amido Protection β-phenylethylamine + acyl chloride/anhydride 50–95 2–6 70–80 Solvent: dichloroethane
Nitration Conc. H2SO4 + conc. HNO3 RT 1–3 70–82 pH adjusted to 7–8
Deprotection Acidic alcohol reflux (HCl in MeOH/EtOH) 40–100 5–20 80–85 Precipitation of hydrochloride

This method is scalable and has been demonstrated on a 100+ kg scale with high purity and yield.

Preparation via Hydrazinolysis of p-Nitrophenyl Derivatives (Literature Source)

An alternative approach involves hydrazinolysis of p-nitrophenyl esters or related compounds to introduce the hydrazine moiety directly:

  • Starting from ethyl-5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, hydrazine hydrate is reacted in DMF solvent under reflux for 6 hours.
  • The hydrazinolysis converts the ester group into the hydrazide, yielding 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide.
  • The product precipitates upon cooling, filtered, dried, and recrystallized from ethanol.
  • Yield: ~80%, melting point 210–212 °C.
  • Elemental analysis confirms the expected composition.

Comparative Analysis of Preparation Methods

Feature Acyl Protection/Nitration/Deprotection Hydrazinolysis of Esters Direct Ketazine Method
Starting Material β-phenylethylamine p-nitrophenyl ester derivatives p-nitrochlorobenzene
Key Reactions Protection, nitration, acid deprotection Hydrazinolysis Nucleophilic substitution with ketazine
Reaction Conditions 40–100 °C reflux, acidic/basic media Reflux in DMF, 6 h 100–120 °C, vacuum distillation
Yield (%) 70–85 per step ~80 >90
Purity of Final Product >99% High (confirmed by elemental analysis) High, industrial grade
Environmental Impact Moderate (use of strong acids) Moderate (use of DMF) Low (recyclable by-products, less waste)
Scalability Demonstrated on 100+ kg scale Laboratory scale Industrial scale
Advantages Well-established, high purity Direct hydrazine introduction Simple, cost-effective, eco-friendly

Chemical Reactions Analysis

Types of Reactions

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazine group.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The nitrophenoxy group can undergo redox reactions, while the hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate biological pathways and processes, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(p-Methoxyphenoxy)ethyl Hydrazine Hydrochloride (CID 51005)
  • Molecular Formula : C₉H₁₄N₂O₂
  • Key Features : A methoxy group (-OCH₃) replaces the nitro group. The methoxy substituent is electron-donating, reducing electrophilicity compared to the nitro analogue. This compound is less reactive in nucleophilic substitution but may exhibit improved stability under acidic conditions .
  • Applications : Suitable for synthesizing less polarized intermediates in drug discovery.
4-Nitrophenylhydrazine Hydrochloride
  • Molecular Formula : C₆H₈ClN₃O₂
  • Key Features : Lacks the ethyloxy linker, with the nitro group directly attached to the phenyl ring. This structural simplicity enhances its use in derivatization reactions (e.g., forming hydrazones) but limits flexibility in conjugation chemistry .
  • Applications : Commonly used in analytical chemistry for carbonyl group detection.
[2-(2-Methylphenoxy)ethyl]hydrazine Hydrochloride
  • Molecular Formula : C₉H₁₄ClN₂O
  • The electron-donating methyl group decreases electrophilicity compared to nitro derivatives .
  • Applications : Explored in antimicrobial and anticancer agent synthesis.

Variations in the Hydrocarbon Chain

(2-Phenylethyl)hydrazine Dihydrochloride
  • Molecular Formula : C₈H₁₄Cl₂N₂
  • Key Features: A phenethyl group replaces the phenoxyethyl moiety. The absence of an oxygen atom reduces polarity and hydrogen-bonding capacity, impacting solubility and bioavailability .
  • Applications : Used in antidepressant drug synthesis (e.g., phenelzine analogues).
(2-Fluorobenzyl)hydrazine Hydrochloride
  • Molecular Formula : C₇H₁₀ClFN₂
  • Key Features : A fluorobenzyl group introduces electronegativity, enhancing metabolic stability and membrane permeability. The fluorine atom may improve pharmacokinetic properties compared to nitro derivatives .
  • Applications : Investigated in CNS-targeted drug development.

Extended Aromatic Systems

2-Naphthylhydrazine Hydrochloride
  • Molecular Formula : C₁₀H₁₁ClN₂
  • This bulky structure may reduce solubility in aqueous media .
  • Applications : Utilized in dye synthesis and protease inhibition studies.

Reactivity and Stability

  • Nitro Group Impact: The nitro group in (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride increases electrophilicity, making it more reactive in nucleophilic substitution and reduction reactions (e.g., nitro-to-amine conversion). However, nitro derivatives may exhibit photolytic instability compared to methoxy or methyl analogues .
  • Salt Form : The hydrochloride salt improves water solubility, critical for biological applications. Dihydrochloride salts (e.g., (2-Phenylethyl)hydrazine dihydrochloride) offer even higher solubility but may require stringent storage conditions .

Biological Activity

(2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other therapeutic properties based on diverse research findings.

Chemical Structure and Properties

The compound consists of a hydrazine core substituted with a p-nitrophenoxyethyl group. This structural modification is significant as it may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that hydrazine derivatives, including this compound, exhibit notable antimicrobial properties.

CompoundActivity TypeMIC (µg/ml)Reference
This compoundAntibacterial1-4
Various hydrazone derivativesAntitubercular1-2
Quinazoline derivativesAntifungalVariable

In a study evaluating various hydrazine derivatives, this compound displayed significant antimicrobial activity against strains such as Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from 1 to 4 µg/ml, indicating potent activity at low concentrations .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of any therapeutic agent. The compound was tested against various mammalian cell lines to evaluate its cytotoxic effects.

  • Cell Lines Tested : Vero cells and A549 lung adenocarcinoma cells.
  • IC50 Values : The cytotoxic concentration required to inhibit cell growth by 50% was found to be non-toxic at concentrations effective for antimicrobial activity.

In studies, several hydrazine derivatives exhibited IC50 values that suggest they can maintain antimicrobial efficacy without significant cytotoxicity, making them promising candidates for further development .

While specific mechanisms for this compound are still under investigation, its biological activity is believed to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
  • Interference with DNA Replication : Some hydrazine derivatives disrupt DNA synthesis in microbial cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A series of experiments demonstrated that the compound effectively inhibited the growth of M. tuberculosis at low concentrations, supporting its potential as a therapeutic agent in treating tuberculosis .
  • Cytotoxicity in Cancer Cells :
    • In vitro studies on A549 lung adenocarcinoma cells revealed that while the compound exhibited some level of cytotoxicity, it remained within acceptable limits compared to traditional chemotherapeutics. This suggests a potential dual role as both an antimicrobial and anticancer agent .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2-(p-Nitrophenoxy)ethyl)hydrazine hydrochloride, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis typically involves nucleophilic substitution between p-nitrophenoxyethyl halides and hydrazine hydrate, followed by acidification to form the hydrochloride salt. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side reactions .
  • pH Control : Maintaining acidic conditions (pH ~3–4) during salt formation prevents hydrazine oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol/water mixtures aid in crystallization .
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >90% purity. Monitor residual solvents via GC-MS .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Answer :

  • NMR : ¹H/¹³C NMR confirms the hydrazine (-NH-NH₂) and p-nitrophenoxy groups. Key signals: δ 8.2–8.4 ppm (aromatic protons), δ 3.8–4.2 ppm (OCH₂CH₂NH) .
  • FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. Mobile phase: 0.1% TFA in acetonitrile/water (30:70) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Answer :

  • Storage : Keep in airtight, light-resistant containers at –20°C. Desiccate to prevent hygroscopic degradation .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to hydrazine toxicity. Neutralize spills with 10% acetic acid .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic stability .

Advanced Research Questions

Q. How does the p-nitrophenoxy substituent influence reactivity in heterocyclic derivative synthesis?

  • Answer : The electron-withdrawing nitro group enhances electrophilicity at the adjacent oxygen, facilitating condensation with carbonyl compounds (e.g., ketones or aldehydes) to form pyrazolines or triazoles. For example:

  • Pyrazoline Synthesis : React with benzylideneacetone under reflux (6–8 hours in ethanol) to yield 1,3,5-trisubstituted pyrazolines. The nitro group stabilizes intermediates via resonance .
  • Kinetic Studies : Compare reaction rates with non-nitro analogs (e.g., methoxyphenoxy derivatives) to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Assay Standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control for hydrazine autoxidation by adding antioxidants (e.g., ascorbic acid) .

  • Impurity Profiling : Quantify by-products (e.g., nitroso derivatives) via LC-MS and correlate with bioactivity .

  • SAR Analysis : Compare activity across structurally related derivatives (Table 1) to identify critical pharmacophores .

    Table 1 : Structure-Activity Relationships of Hydrazine Derivatives

    CompoundSubstituentIC₅₀ (μM) vs. HeLa Cells
    (p-Nitrophenoxy)ethyl-NO₂ (para)12.3 ± 1.2
    (p-Methoxyphenoxy)ethyl-OCH₃ (para)>100
    (o-Chlorophenoxy)ethyl-Cl (ortho)45.6 ± 3.8
    Data adapted from

Q. How can computational methods predict target interactions and guide experimental design?

  • Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like monoamine oxidase (MAO). The nitro group forms H-bonds with catalytic residues (e.g., Tyr 398 in MAO-B) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. High RMSD values (>2 Å) suggest weak binding .
  • QSAR Models : Train models using descriptors (e.g., LogP, molar refractivity) to predict antibacterial activity against S. aureus .

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